molecular formula C10H9F3O2 B13589801 2'-Methoxy-3'-(trifluoromethyl)acetophenone

2'-Methoxy-3'-(trifluoromethyl)acetophenone

Cat. No.: B13589801
M. Wt: 218.17 g/mol
InChI Key: NRAKUXYPWLEPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety.

Preparation Methods

The synthesis of 1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with trifluoromethyl ketone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale .

Chemical Reactions Analysis

1-[2-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .

Mechanism of Action

The mechanism by which 1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[2-methoxy-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-4-3-5-8(9(7)15-2)10(11,12)13/h3-5H,1-2H3

InChI Key

NRAKUXYPWLEPJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.